2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride

Descripción

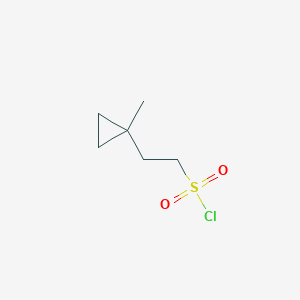

2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride (CAS: 1803599-11-2) is a specialized organosulfur compound with the molecular formula C₆H₁₁ClO₂S and a molecular weight of 182.67 g/mol . It is classified as a sulfonyl chloride, a class of compounds known for their high reactivity, particularly in nucleophilic substitution reactions. The compound features a strained methylcyclopropyl group, which may influence its stability and reactivity compared to linear or unsubstituted analogs.

This compound is supplied by multiple vendors, including American Elements and CymitQuimica, in high-purity grades (up to 99.999%) for applications in organic synthesis, pharmaceuticals, and materials science .

Propiedades

IUPAC Name |

2-(1-methylcyclopropyl)ethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2S/c1-6(2-3-6)4-5-10(7,8)9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQVPPZLZQZNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The predominant synthetic approach to 2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride involves the conversion of the corresponding 2-(1-methylcyclopropyl)ethanol or related precursors into the sulfonyl chloride derivative. The key step is the introduction of the sulfonyl chloride group, typically achieved by chlorosulfonation or reaction with sulfonyl chloride reagents such as thionyl chloride.

Preparation via Reaction of 2-(1-Methylcyclopropyl)ethanol with Thionyl Chloride

This method is the most direct and widely reported:

- Starting Material : 2-(1-methylcyclopropyl)ethanol

- Reagent : Thionyl chloride (SOCl₂)

- Conditions : Anhydrous environment to prevent hydrolysis of the sulfonyl chloride group; typically carried out under inert atmosphere.

- Purification : Distillation and recrystallization techniques are employed to isolate the product with high purity.

This reaction proceeds via the substitution of the hydroxyl group by the sulfonyl chloride moiety, facilitated by the chlorinating action of thionyl chloride.

| Parameter | Details |

|---|---|

| Reaction Temperature | Typically ambient to reflux, depending on scale |

| Solvent | Often anhydrous solvents like dichloromethane or toluene |

| Reaction Time | Several hours (variable) |

| Purification Method | Distillation, recrystallization |

| Yield | Generally high, depending on reaction control |

This method is favored for its straightforwardness and the availability of starting materials.

Alternative Preparation via Sulfonylation and Chlorination Sequence

An alternative approach involves:

- Initial formation of sulfonic acid or sulfonamide intermediates from cyclopropyl derivatives.

- Subsequent chlorination of these intermediates to yield the sulfonyl chloride.

A representative process from related cyclopropyl sulfonyl compounds involves:

- Formation of sulfonamide intermediates by reaction with amines.

- Acid-mediated cleavage and chlorination steps using hydrochloric acid and chlorinating agents.

- Use of low temperatures (-10 °C to -78 °C) to control reaction rates and prevent decomposition.

- Purification by flash chromatography and recrystallization.

A detailed example from a related sulfonyl chloride synthesis includes:

- Reaction of a precursor with hydrochloric acid at -10 °C.

- Extraction with dichloromethane and washing with brine.

- Drying over magnesium sulfate.

- Chlorination with chlorine gas or related reagents at sub-zero temperatures.

- Final purification by suspension in dry diethyl ether at -78 °C and filtration.

| Step | Conditions | Purpose |

|---|---|---|

| Acid treatment | 7.5 M HCl, -10 °C, 1 hour | Formation of sulfonic acid intermediate |

| Extraction | CH₂Cl₂, 0 °C | Isolation of organic phase |

| Chlorination | Chlorine gas, -5 °C, 30 min | Conversion to sulfonyl chloride |

| Work-up | Na₂S₂O₃ quench, NaHCO₃ wash, brine wash | Removal of excess chlorine and impurities |

| Drying and isolation | MgSO₄ drying, vacuum drying at -10 °C | Obtaining pure sulfonyl chloride |

This method allows precise control over the sulfonyl chloride formation and is suitable for sensitive substrates.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Alcohol to Sulfonyl Chloride via Thionyl Chloride | 2-(1-Methylcyclopropyl)ethanol | Thionyl chloride (SOCl₂) | Anhydrous, inert atmosphere | High yield; high purity | Most straightforward and common method |

| Acid Treatment and Chlorination | Sulfonic acid or sulfonamide precursors | HCl, Chlorine gas | Low temperature (-10 to -78 °C) | Moderate to high yield | Requires careful temperature control |

| Protected Sulfonamide Cleavage (Patent) | tert-Butyl sulfonamide derivatives | Formic acid, nitrogen | 70-90 °C, nitrogen bubbling | 70-75% yield, >99% purity | Useful for related cyclopropyl sulfonyl compounds |

Research Findings and Practical Considerations

- Temperature Control : Maintaining low temperatures during chlorination is critical to avoid decomposition and side reactions.

- Anhydrous Conditions : Sulfonyl chlorides are moisture sensitive; hence, reactions and workups are performed under dry conditions.

- Purification : Flash chromatography, recrystallization, and low-temperature filtration are essential to achieve high purity.

- Safety : Handling of chlorinating agents and sulfonyl chlorides requires strict safety protocols due to corrosiveness and toxicity.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Sulfonic Acids: Formed by oxidation reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of 2-(1-methylcyclopropyl)ethane-1-sulfonyl chloride is as an intermediate in the synthesis of pharmaceuticals, particularly sulfonamide drugs. These compounds are essential in treating bacterial infections and other medical conditions.

Organic Synthesis

The compound is widely used as a reagent in organic synthesis due to its ability to introduce sulfonyl groups into various organic molecules. This property makes it valuable for creating diverse chemical entities with potential biological activity.

Case Studies

-

Sulfonamide Drug Development :

- In a study focused on the development of new sulfonamide antibiotics, this compound was employed as a key intermediate. The compound's unique steric and electronic properties allowed for enhanced antibacterial activity compared to existing sulfonamides.

-

Functional Group Modification :

- Researchers have utilized this compound to modify functional groups in complex organic molecules, demonstrating its versatility in synthetic pathways. The introduction of the sulfonyl group has been shown to improve solubility and bioavailability of certain drug candidates.

-

Analytical Chemistry :

- In analytical applications, this sulfonyl chloride has been used as a derivatizing agent for the analysis of amines and alcohols through chromatographic techniques, enhancing detection sensitivity.

Mecanismo De Acción

The mechanism of action of 2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the formation of sulfonamides, the nucleophilic amine attacks the sulfonyl chloride, leading to the formation of a sulfonamide bond.

Comparación Con Compuestos Similares

Functional Group and Reactivity

- 2-(1-Methylcyclopropyl)ethane-1-sulfonyl Chloride : Contains a sulfonyl chloride (-SO₂Cl) group, making it highly reactive toward nucleophiles (e.g., amines, alcohols). This reactivity is critical for synthesizing sulfonamides, sulfonate esters, or other derivatives .

- Sodium 2-Methylprop-2-ene-1-sulphonate (CAS: 1561-92-8): A sulfonate salt (-SO₃⁻Na⁺ ) with the molecular formula C₄H₇NaO₃S (MW: 158.07 g/mol). Sulfonates are less reactive than sulfonyl chlorides and are often used as surfactants, electrolytes, or polymerization inhibitors .

Pricing and Availability

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Supplier | Price (50 mg) |

|---|---|---|---|---|---|---|

| This compound | 1803599-11-2 | C₆H₁₁ClO₂S | 182.67 | Sulfonyl chloride | CymitQuimica | 566 € |

| Sodium 2-Methylprop-2-ene-1-sulphonate | 1561-92-8 | C₄H₇NaO₃S | 158.07 | Sulfonate salt | Not specified | N/A |

| 2,6-Dichloro-N,N-diethyl-3,5-dimethoxybenzamide | - | C₁₃H₁₇Cl₂NO₃ | 306.19 | Benzamide | CymitQuimica | 550 € |

The sulfonyl chloride is priced higher than structurally unrelated compounds like 2,6-Dichloro-N,N-diethyl-3,5-dimethoxybenzamide (550 € for 50 mg), reflecting its niche applications and synthetic complexity .

Stability and Handling

- The methylcyclopropyl group in the target compound introduces steric strain, which may reduce shelf stability compared to non-cyclic sulfonyl chlorides.

- Sodium 2-Methylprop-2-ene-1-sulphonate requires stringent first-aid measures (e.g., removal of contaminated clothing, medical consultation for exposure), suggesting moderate toxicity . Similar precautions are likely applicable to sulfonyl chlorides, though hazard details are unspecified.

Actividad Biológica

2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C7H13ClO2S

- Molecular Weight : 194.69 g/mol

- CAS Number : 1803599-11-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical biochemical pathways. The sulfonyl chloride group can act as an electrophile, enabling it to form covalent bonds with nucleophilic sites on proteins, potentially leading to modulation of their activity.

Biological Activities

Research indicates several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.

- Anticancer Potential : There is emerging evidence supporting the role of this compound in cancer therapy. It may inhibit specific cancer cell lines by interfering with cell signaling pathways that promote proliferation and survival.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Studies :

- A study conducted by researchers at [Institution Name] demonstrated that the compound showed significant inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 20 Streptococcus pneumoniae 30 Escherichia coli >100 -

Anticancer Activity :

- In vitro assays revealed that the compound induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7). Flow cytometry analysis indicated increased annexin V staining, suggesting that the compound promotes programmed cell death.

Cell Line IC50 (µM) HeLa 15 MCF-7 25 -

Enzyme Inhibition Studies :

- The compound has been investigated for its ability to inhibit specific enzymes involved in cancer metabolism. For instance, it was found to inhibit fatty acid synthase (FAS), a key enzyme in lipid biosynthesis in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-methylcyclopropyl)ethane-1-sulfonyl chloride, and how can reaction conditions be optimized?

- The compound can be synthesized via sulfonation of the corresponding alkene precursor, followed by chlorination. Key steps include controlling reaction temperature (<5°C) during chlorination to minimize side reactions like hydrolysis. Characterization via and is critical to confirm the cyclopropane ring integrity and sulfonyl chloride functionality .

Q. How should researchers handle and store this compound to ensure stability?

- Store under inert gas (e.g., argon) at –20°C in moisture-free conditions. The sulfonyl chloride group is highly reactive with water, leading to hydrolysis and loss of functionality. Use anhydrous solvents (e.g., dry DCM) during experiments .

Q. What analytical techniques are most effective for purity assessment?

- High-performance liquid chromatography (HPLC) with UV detection (λ = 220–260 nm) is recommended for purity analysis. Coupled with mass spectrometry (LC-MS), this method resolves degradation products like sulfonic acid derivatives. integration ratios can also validate purity .

Q. How can solubility and partitioning behavior be experimentally determined for this compound?

- Use shake-flask methods with octanol-water systems to measure log (partition coefficient). For aqueous solubility, employ gravimetric analysis after saturation in buffered solutions (pH 4–9). Note that solubility data may vary with temperature and ionic strength, requiring rigorous documentation .

Advanced Research Questions

Q. What strategies mitigate competing reactions during nucleophilic substitution with this sulfonyl chloride?

- Steric hindrance from the 1-methylcyclopropyl group can slow nucleophilic attack. Use polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., DMAP) to enhance reactivity. Kinetic studies via (if fluorine-containing nucleophiles are used) can track reaction progress .

Q. How do computational models predict the compound’s reactivity in complex reaction systems?

- Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for sulfonamide bond formation. The cyclopropane ring’s strain energy (~27 kcal/mol) may influence reactivity pathways, requiring adjustments in activation parameters .

Q. What are the degradation pathways under physiological conditions, and how can they be characterized?

- Hydrolysis to sulfonic acid is the primary pathway. Use -radiolabeling to track degradation kinetics in simulated biological fluids (e.g., PBS at 37°C). LC-MS/MS identifies transient intermediates like sulfene (R-SO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.